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Compound of Interest

Compound Name: 3-Bromo-1-methylpyrrolidine

Cat. No.: B177663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Bromo-1-methylpyrrolidine is a valuable heterocyclic building block widely employed in

organic synthesis, particularly in the development of novel therapeutic agents. Its pyrrolidine

core, a common motif in many biologically active molecules, combined with the reactive

bromine handle, allows for a diverse range of chemical transformations. This application note

provides a comprehensive overview of the synthetic utility of 3-Bromo-1-methylpyrrolidine,

including detailed experimental protocols for key reactions and its application in the synthesis

of compounds targeting the nicotinic acetylcholine receptor (nAChR).

Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-1-methylpyrrolidine is

presented in the table below.
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Property Value

CAS Number 10603-45-9

Molecular Formula C₅H₁₀BrN

Molecular Weight 164.04 g/mol

Appearance Yellow to brown liquid[1]

Boiling Point 153-159 °C[2]

Density 1.361 g/mL at 25 °C[2]

Refractive Index n20/D 1.491[2]

Storage
2-8°C, Keep Cold, Moisture Sensitive, Store

under Nitrogen[1]

Applications in Organic Synthesis
3-Bromo-1-methylpyrrolidine serves as a versatile precursor for the introduction of the N-

methylpyrrolidin-3-yl moiety into a target molecule. The carbon-bromine bond can be readily

functionalized through various reactions, including nucleophilic substitution, Grignard reagent

formation, and cross-coupling reactions.

Nucleophilic Substitution Reactions
The bromine atom at the 3-position of the pyrrolidine ring is susceptible to displacement by a

wide range of nucleophiles, such as amines, thiols, and alkoxides. This allows for the

straightforward synthesis of a variety of 3-substituted-1-methylpyrrolidine derivatives.

Grignard Reagent Formation
3-Bromo-1-methylpyrrolidine can be converted to its corresponding Grignard reagent, 1-

methylpyrrolidin-3-ylmagnesium bromide, by reaction with magnesium metal. This

organometallic intermediate is a potent nucleophile that can react with various electrophiles,

such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Cross-Coupling Reactions
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While less common, the bromine atom can participate in palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl

boronic acids or esters.

Synthesis of Nicotinic Acetylcholine Receptor
(nAChR) Ligands
A significant application of 3-Bromo-1-methylpyrrolidine and its derivatives is in the synthesis

of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a

variety of neurological and psychiatric disorders, making them important targets for drug

discovery. The 1-methylpyrrolidine moiety is a key pharmacophoric element in many nAChR

agonists, including the natural product, nicotine.

Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations

involving pyrrolidine derivatives, illustrating the utility of bromo-substituted pyrrolidines as

synthetic intermediates.

Protocol 1: One-Pot Synthesis of N-Substituted Pyrrolidines from Halogenated Amides via

Intramolecular Nucleophilic Substitution

This protocol demonstrates a facile tandem procedure for the construction of pyrrolidines from

halogenated amides, highlighting the intramolecular nucleophilic substitution step that is

analogous to the reactivity of 3-Bromo-1-methylpyrrolidine.[3]

Materials:

Secondary amide (e.g., N-benzyl-4-bromobutanamide) (0.5 mmol, 1.0 equiv.)

Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

2-Fluoropyridine (2-F-Py) (0.6 mmol, 1.2 equiv.)

Trifluoromethanesulfonic anhydride (Tf₂O) (0.55 mmol, 1.1 equiv.)

Sodium borohydride (NaBH₄) (1.0 mmol, 2.0 equiv.)
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Methanol (CH₃OH) (5 mL)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for flash chromatography

Procedure:

To a dry 25 mL round-bottom flask equipped with a magnetic stirring bar, add the secondary

amide (0.5 mmol) and anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.

Add 2-Fluoropyridine (0.6 mmol) to the solution.

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Add Trifluoromethanesulfonic anhydride (0.55 mmol) dropwise via a syringe and stir the

reaction for 30 minutes at -78 °C.

Add Sodium borohydride (1.0 mmol) and Methanol (5 mL) to the reaction mixture at room

temperature and stir for an additional 2 hours.

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (10

mL).

Extract the mixture with dichloromethane (3 x 8 mL).

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the residue by flash chromatography on silica gel to obtain the corresponding

pyrrolidine product.

Quantitative Data:
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Starting Amide Product Yield (%)

N-benzyl-4-bromobutanamide 1-benzylpyrrolidine Good

N-(4-methoxybenzyl)-4-

bromobutanamide
1-(4-methoxybenzyl)pyrrolidine 85

N-(4-chlorobenzyl)-4-

bromobutanamide
1-(4-chlorobenzyl)pyrrolidine 79

N-phenethyl-4-

bromobutanamide
1-phenethylpyrrolidine 82

Yields are based on the reported experimental data for analogous piperidine syntheses and are

representative for this class of transformation.[3]

Protocol 2: Synthesis of 5-Bromo-3-(1-methyl-2-pyrrolidinyl)pyridine - A Nicotine Analog

This protocol details the N-methylation of a brominated pyrrolidinylpyridine derivative, a key

step in the synthesis of many nicotine analogs.

Materials:

5-bromo-3-(2-pyrrolidinyl)pyridine (18.14 g, 80.6 mmol)

Acetonitrile (250 mL)

Aqueous formaldehyde (37% by weight, 60.4 mL, 806 mmol)

Sodium cyanoborohydride (7.60 g, 120 mmol)

Acetic acid (3.0 mL)

1M Aqueous hydrochloric acid

1N Aqueous hydrochloric acid

Solid sodium hydroxide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9331508/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methylene chloride

Magnesium sulfate

Activated charcoal

Celite

Procedure:

Dissolve 5-bromo-3-(2-pyrrolidinyl)pyridine (18.14 g) in acetonitrile (250 mL) in a flask and

cool to 0 °C.

Add aqueous formaldehyde (60.4 mL) to the solution and stir the mixture for 20 minutes at 0

°C.

Add solid sodium cyanoborohydride (7.60 g) in several portions over 30 minutes.

Stir the reaction mixture at 0 °C for an additional 90 minutes.

Add acetic acid (3.0 mL), allow the reaction to warm to room temperature, and stir for 15

hours.

Dilute the reaction mixture with 75 mL of 1M aqueous hydrochloric acid and remove the

organic solvents by rotary evaporation.

Adjust the pH of the residue to 2.5 with 1N HCl and extract three times with 75 mL portions

of methylene chloride.

Basify the aqueous phase to pH 12 with solid sodium hydroxide and extract three times with

75 mL portions of methylene chloride.

Combine the organic phases from the basic extraction, treat with magnesium sulfate and

activated charcoal, and then filter through Celite.

Remove the solvent by rotary evaporation, and dry the residue under high vacuum to yield 5-

bromo-3-(1-methyl-2-pyrrolidinyl)pyridine as a pale yellow oil.
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Quantitative Data:

Product Yield (%)

5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine 95

Signaling Pathways
Compounds synthesized using 3-Bromo-1-methylpyrrolidine as a building block often target

nicotinic acetylcholine receptors (nAChRs). Activation of these ligand-gated ion channels by

agonists like acetylcholine or nicotine leads to the influx of cations, primarily Na⁺ and Ca²⁺,

resulting in neuronal depolarization and the modulation of various downstream signaling

cascades. A key pathway activated by nAChR stimulation, particularly through the α7 subtype,

is the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and

neuroprotection.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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